N'-(2-furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide
Description
N'-(2-Furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide is a hydrazide derivative characterized by a furylmethylene group linked to a hydrazide backbone and a 4-methoxyphenylamino substituent. Its structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as inferred from structurally related compounds in the literature . The presence of the 4-methoxyphenyl group may enhance bioavailability through improved lipophilicity, while the furylmethylene moiety could contribute to π-π interactions in target binding .
Properties
CAS No. |
303083-30-9 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-6-4-11(5-7-12)15-10-14(18)17-16-9-13-3-2-8-20-13/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+ |
InChI Key |
LURUZIMEFDNOFM-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
N'-(2-furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide is a hydrazone compound notable for its unique structural features, which include a furan ring and a methoxy-substituted phenyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-aminoacetohydrazide and 2-furaldehyde in the presence of appropriate solvents. The resulting compound can be represented structurally as follows:
The compound's molecular formula is , with a molecular weight of 258.28 g/mol.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Activity : Studies have shown that this hydrazone derivative possesses antimicrobial properties against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus, E. coli, and Salmonella typhi, demonstrating effective inhibition at certain concentrations .
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer activity, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 values indicating strong radical scavenging activity |
| Antimicrobial | Agar Well Diffusion | Effective against S. aureus (MIC = 32 µg/mL), E. coli (MIC = 64 µg/mL) |
| Anticancer | MTT Assay | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM |
Detailed Research Findings
- Antioxidant Activity : In a study assessing the antioxidant properties using the DPPH assay, this compound exhibited an IC50 value significantly lower than that of standard antioxidants, indicating its potential as a natural antioxidant agent.
- Antimicrobial Efficacy : The antimicrobial activity was evaluated through agar diffusion methods, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development into antimicrobial agents .
- Anticancer Activity : The anticancer effects were investigated using various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound could induce significant cytotoxicity, leading to increased rates of apoptosis compared to untreated controls .
Scientific Research Applications
N'-(2-furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide is a hydrazone compound that has a furan ring and a methoxy-substituted phenyl group. It features a hydrazide functional group linked to an aldehyde, which forms a Schiff base through the condensation reaction. The presence of both the furan and methoxyphenyl parts gives the compound unique properties. The compound has potential biological activities and uses in medicinal chemistry.
Scientific Research Applications
this compound possesses various biological activities. Research indicates the compound has antioxidant activity. The specific substitution pattern of the compound may enhance its interaction with biological targets compared to other similar compounds.
The synthesis of this compound involves several steps:
- The hydrazide functional group links to an aldehyde.
- A Schiff base is formed through a condensation reaction.
Comparison with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| N'-(4-hydroxybenzylidene)-2-aminoacetohydrazide | Hydroxy group instead of methoxy | Antimicrobial | Enhanced solubility because of hydroxyl group |
| N'-(5-nitrofurfural)-2-aminoacetohydrazide | Nitro group on furan ring | Anticancer | Increased reactivity because of electron-withdrawing nitro group |
| N'-(benzylidene)-2-aminoacetohydrazide | Benzaldehyde instead of furaldehyde | Antioxidant | Simpler structure that allows easier synthesis |
Comparison with Similar Compounds
Pharmacological Profiles and Selectivity
- Selectivity: Compounds with 4-methoxyphenyl groups (e.g., 3f ) exhibit higher cancer cell selectivity, likely due to reduced toxicity to normal cells.
- Metabolic Stability : Furylmethylene derivatives may show improved metabolic stability over benzylidene analogues, as furan rings resist oxidative degradation .
- Toxicity: Chlorophenoxy substituents () correlate with higher cytotoxicity, limiting therapeutic windows .
Q & A
What are the key synthetic methodologies for N'-(2-furylmethylene)-2-[(4-methoxyphenyl)amino]acetohydrazide?
Category: Basic
Answer:
The synthesis typically involves condensation reactions between hydrazide derivatives and aldehydes. For example:
- Step 1: Preparation of the hydrazide precursor (e.g., 2-[(4-methylphenyl)amino]acetohydrazide) via hydrazinolysis of esters or amides.
- Step 2: Condensation with a furfural derivative (e.g., 2-furylmethylene) under reflux in acetic acid, often using triethylamine as a base to facilitate imine formation .
- Monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress .
Table 1: Example Synthesis Parameters
| Precursor | Aldehyde | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-[(4-methylphenyl)amino]acetohydrazide | 2-furylaldehyde | Acetic acid | Reflux (100°C) | ~69% |
How can spectroscopic techniques confirm the structural integrity of this compound?
Category: Basic
Answer:
- NMR Spectroscopy: H and C NMR identify functional groups (e.g., hydrazone NH, furyl protons, methoxy groups). For instance, the hydrazone proton (N=CH) appears as a singlet near δ 8.2–8.5 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3300 cm) confirm hydrazide and imine bonds .
- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, critical for validating stereochemistry .
What advanced strategies optimize reaction yields and purity?
Category: Advanced
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility, while acetic acid aids in protonating intermediates .
- Catalysts: Phosphorus oxychloride activates carbonyl groups in precursor synthesis .
- Workup: Recrystallization from methanol or ethanol improves purity .
Table 2: Yield Optimization Factors
| Factor | Impact | Example |
|---|---|---|
| Reflux duration | Longer times (>12h) improve conversion | 18h stirring in acetic acid |
| Stoichiometry | 1:1 molar ratio minimizes side products | Hydrazide:aldehyde = 1:1 |
How do structural modifications influence biological activity?
Category: Advanced
Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF) on phenyl rings enhance cytotoxicity by modulating electron density .
- Hydrazone Flexibility: Planar hydrazone moieties improve DNA intercalation or enzyme binding .
- Methodology:
How should researchers address contradictions in biological activity data?
Category: Advanced
Answer:
- Purity Verification: Reanalyze compounds via HPLC or mass spectrometry to rule out impurities .
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Computational Validation: Use density functional theory (DFT) to model electronic effects impacting activity .
What advanced techniques elucidate reaction mechanisms?
Category: Advanced
Answer:
- Kinetic Studies: Monitor intermediate formation via time-resolved NMR or UV-Vis spectroscopy .
- Isotope Labeling: Trace N-labeled hydrazides to confirm imine bond formation pathways .
- DFT Calculations: Model transition states to identify rate-determining steps (e.g., nucleophilic attack on carbonyl groups) .
How can crystallographic data inform drug design?
Category: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
